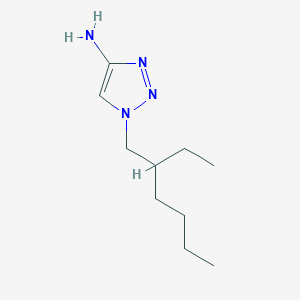
1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethylhexyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the following steps:
Preparation of 2-ethylhexyl azide: This is achieved by reacting 2-ethylhexyl bromide with sodium azide in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cycloaddition Reaction: The 2-ethylhexyl azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in a solvent like water or a water-ethanol mixture. The reaction is typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Reactants: Large quantities of 2-ethylhexyl bromide and sodium azide are prepared and stored.
Continuous Flow Reactors: The cycloaddition reaction is carried out in continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding triazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the triazole ring into a dihydrotriazole derivative.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; aprotic solvents like DMF or dichloromethane; room temperature to reflux conditions.
Major Products:
Oxidation: Triazole oxides.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylhexyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-Ethylhexyl)-1h-1,2,3-triazol-5-amine: Similar structure but with the amine group at a different position on the triazole ring.
1-(2-Ethylhexyl)-1h-1,2,4-triazol-3-amine: Contains a different triazole isomer with distinct chemical properties.
1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-carboxamide: Features a carboxamide group instead of an amine group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2-ethylhexyl)triazol-4-amine |
InChI |
InChI=1S/C10H20N4/c1-3-5-6-9(4-2)7-14-8-10(11)12-13-14/h8-9H,3-7,11H2,1-2H3 |
InChI Key |
LFQQJYLODUXUPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C=C(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



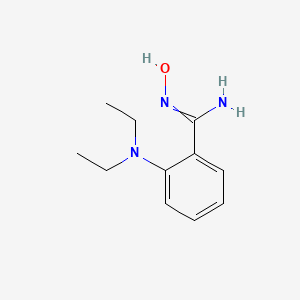
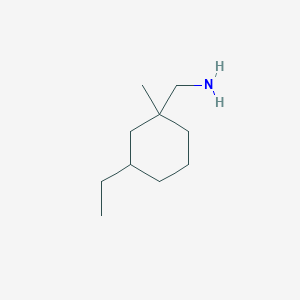
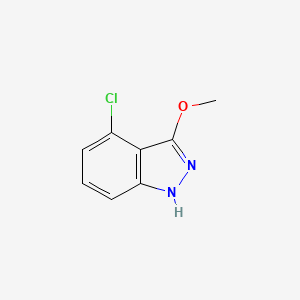
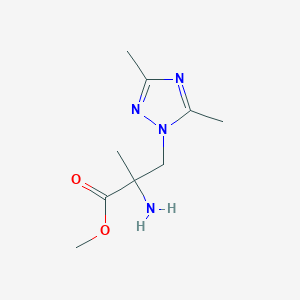
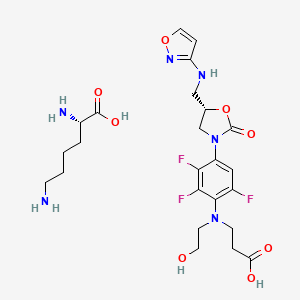
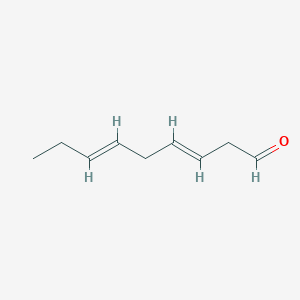
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)

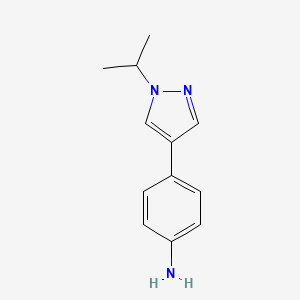
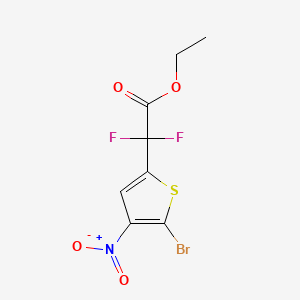

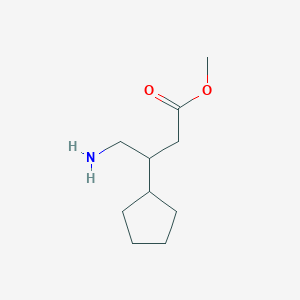
![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
